1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]dec-3-en-2-one

BACE-1 inhibition Alzheimer's disease spiropiperidine SAR

1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]dec-3-en-2-one (CAS 1184918-08-8, molecular formula C15H17FN2O, MW 260.31) is a spirocyclic lactam that serves as the core pharmacophore in a series of β-secretase 1 (BACE-1) inhibitors developed for the treatment of Alzheimer's disease. This compound is explicitly listed as a specific example in a Pfizer patent (NZ592823A) claiming spirocyclic lactams for treating neurodegenerative and neurological disorders, including Alzheimer's disease and Down syndrome.

Molecular Formula C15H17FN2O
Molecular Weight 260.31 g/mol
CAS No. 1184918-08-8
Cat. No. B13760569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]dec-3-en-2-one
CAS1184918-08-8
Molecular FormulaC15H17FN2O
Molecular Weight260.31 g/mol
Structural Identifiers
SMILESCC1CC2(CCN1)C=CC(=O)N2C3=CC(=CC=C3)F
InChIInChI=1S/C15H17FN2O/c1-11-10-15(7-8-17-11)6-5-14(19)18(15)13-4-2-3-12(16)9-13/h2-6,9,11,17H,7-8,10H2,1H3
InChIKeyMSHAGNFMSJIZNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]dec-3-en-2-one (CAS 1184918-08-8): A Validated BACE-1 Pharmacophore for Alzheimer's Drug Discovery


1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]dec-3-en-2-one (CAS 1184918-08-8, molecular formula C15H17FN2O, MW 260.31) is a spirocyclic lactam that serves as the core pharmacophore in a series of β-secretase 1 (BACE-1) inhibitors developed for the treatment of Alzheimer's disease [1]. This compound is explicitly listed as a specific example in a Pfizer patent (NZ592823A) claiming spirocyclic lactams for treating neurodegenerative and neurological disorders, including Alzheimer's disease and Down syndrome [2]. The compound features a 1,8-diazaspiro[4.5]dec-3-en-2-one scaffold with a 3-fluorophenyl substituent at N-1 and a critical methyl group at the 7-position, both of which are essential for optimized BACE-1 binding affinity [3].

Why 1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]dec-3-en-2-one Cannot Be Replaced by Unsubstituted or Non-Fluorinated Spirocyclic Analogs


The 1,8-diazaspiro[4.5]dec-3-en-2-one scaffold alone is insufficient for potent BACE-1 inhibition; the 7-methyl and 3-fluorophenyl substituents are pharmacophoric requirements that drive a ~200-fold improvement in potency [1]. The 7-des-methyl analog of a closely related triazaspiro series exhibited a BACE-1 IC50 of only 11 μM, whereas the 7-methyl-substituted compound achieved 55 nM—a gain attributed to the methyl group filling a small hydrophobic pocket and stabilizing the bioactive conformation [1]. SAR studies further demonstrate that electron-withdrawing substituents on the N-1 phenyl ring (such as the 3-fluoro group) directly modulate BACE-1 inhibitory activity; replacement with electron-donating or unsubstituted phenyl groups predictably reduces potency [1]. Additionally, the physicochemical properties necessary for CNS penetration, such as a measured LogP of 2.63 and topological polar surface area (TPSA) of 32.34 Ų, are specifically tuned by the 7-methyl-3-fluorophenyl substitution pattern, meaning that generic spirocyclic lactams lacking these substituents will exhibit both inferior target engagement and suboptimal ADME profiles .

Quantitative Differential Evidence for 1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]dec-3-en-2-one: Potency, Physicochemistry, and Synthetic Accessibility


BACE-1 Inhibitory Potency: The 7-Methyl Group Drives a ~200-Fold IC50 Improvement Over the Des-Methyl Analog

In a closely related 1,3,8-triazaspiro[4.5]dec-3-en-2-one series sharing the identical 3-fluorophenyl and spirocyclic lactam architecture, the addition of a single methyl group at the 7-position improved BACE-1 IC50 from 11 μM (des-methyl lead) to 55 nM (7-methyl analog), representing a ~200-fold potency enhancement [1]. The methyl group was shown by protein crystallography and computational chemistry to fill a small hydrophobic pocket in the BACE-1 active site and to stabilize the conformation optimal for receptor binding [1]. The target compound, 1-(3-fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]dec-3-en-2-one, bears this same 7-methyl-3-fluorophenyl pharmacophore and serves as the validated core scaffold for late-stage N-arylation to generate potent BACE-1 inhibitors [2].

BACE-1 inhibition Alzheimer's disease spiropiperidine SAR

Patent-Backed Pharmacophore Validation: Explicit Listing in Pfizer BACE-1 Inhibitor IP Establishes Industrial Precedence

This specific compound — (5R,7S)- and (5S,7R)-1-(3-fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]dec-3-en-2-one — is explicitly named as a key embodiment in Pfizer patent NZ592823A, which claims spirocyclic lactams of Formula I as BACE-1 inhibitors for treating Alzheimer's disease and Down syndrome [1]. By contrast, the broader 1,8-diazaspiro[4.5]dec-3-en-2-one scaffold without the 3-fluorophenyl and 7-methyl substituents is not specifically claimed and lacks the same industrial validation as a therapeutic lead scaffold [1]. The patent specifically identifies compounds built upon this core that incorporate additional N-8 substitution (e.g., 4-hydroxy-3-isopropoxybenzyl) for further optimization of CNS penetration and Aβ-lowering activity [1].

BACE-1 patent Pfizer spirocyclic lactams Alzheimer's IP

Lipophilicity and CNS Drug-Likeness: Measured LogP of 2.63 and TPSA of 32.34 Ų Fall Within the Optimal Range for Brain Penetration

The measured LogP of 2.63 and topological polar surface area (TPSA) of 32.34 Ų for 1-(3-fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]dec-3-en-2-one place this compound within the established CNS drug-like space (LogP 1–4, TPSA < 60–70 Ų) . In contrast, the reduced analog 1-(3-fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decane-2,4-dione (CAS 1184919-00-3) has a predicted pKa of 7.71, indicating a more basic piperidine nitrogen that would be substantially protonated at physiological pH, potentially impairing passive BBB permeability . The enone-containing scaffold of the target compound, with its lower basicity, is better suited for maintaining neutral species at pH 7.4, a prerequisite for efficient CNS penetration .

CNS drug-likeness lipophilicity blood-brain barrier penetration

Stereochemically Defined Synthesis Enables Enantiomer-Specific SAR: The (5R,7S) Configuration Is Accessible via the Corey-Link Route

The (5R,7S) enantiomer of 1-(3-fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]dec-3-en-2-one (CAS 1227685-15-5) is accessible via a stereospecific Corey-Link reaction starting from enantiomerically pure trichloromethylcarbinol, as described by Lee et al. (2013) [1]. This route replaced the earlier Strecker-based synthesis, which yielded the racemic compound in low overall yield and required subsequent chiral resolution [1]. The Corey-Link approach provides the (5R,7S) enantiomer with defined stereochemistry at both the spiro center and the 7-methyl position, enabling direct access to enantiomerically pure material for SAR studies [1]. The racemic mixture (CAS 1184918-08-8) is also commercially available with purity ≥98% (NLT 98%) from multiple vendors, suitable for initial screening before committing to enantiopure synthesis .

stereoselective synthesis Corey-Link reaction enantiomeric purity

Late-Stage N-Arylation Capability Enables Rapid Diversification into Potent BACE-1 Inhibitor Libraries

The 1,8-diazaspiro[4.5]dec-3-en-2-one pharmacophore is specifically designed for late-stage N-arylation at the N-8 position, enabling rapid diversification into focused libraries of BACE-1 inhibitors without resynthesizing the entire spirocyclic core [1]. This is a key strategic advantage over alternative BACE-1 scaffolds (e.g., aminohydantoins, pyrrolidine-based inhibitors) that require de novo synthesis for each analog [1]. The Lee et al. (2013) synthesis demonstrates that the N-8 position can be functionalized with diverse aryl groups, including 4-hydroxy-3-isopropoxybenzyl (as in the Pfizer patent), to modulate CNS penetration and P-glycoprotein efflux [1][2]. The hydrochloride salt (CAS 1416161-79-9) is also available, facilitating salt-form screening for formulation development .

late-stage functionalization N-arylation BACE-1 inhibitor library

Optimal Procurement and Research Scenarios for 1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]dec-3-en-2-one (CAS 1184918-08-8)


BACE-1 Lead Optimization: Late-Stage Diversification of the N-8 Position for CNS-Penetrant Alzheimer's Inhibitors

Procure the racemic compound (CAS 1184918-08-8) as a starting scaffold for parallel N-8 arylation chemistry. The late-stage functionalization strategy validated by Lee et al. (2013) enables rapid generation of 20–50 analogs from a single batch, with diversification at N-8 known to modulate both BACE-1 potency and P-glycoprotein efflux ratios [1]. The 7-methyl group, shown to confer ~200-fold potency enhancement in the analogous triazaspiro series, is pre-installed, eliminating the need for a separate methylation step [2].

Enantiomer-Specific SAR: Procure Both Racemate (CAS 1184918-08-8) and Enantiopure (5R,7S) Form (CAS 1227685-15-5) for Potency Comparison

For laboratories conducting stereochemical SAR, the racemic mixture (CAS 1184918-08-8, purity NLT 98%) can be used for initial BACE-1 screening, while the enantiopure (5R,7S)-form (CAS 1227685-15-5) synthesized via the Corey-Link route provides the biologically relevant stereoisomer for confirmatory dose-response studies . This two-tier procurement strategy minimizes cost while ensuring that enantiomer-specific activity is properly characterized.

CNS Drug Discovery Programs Requiring Blood-Brain Barrier-Penetrant BACE-1 Pharmacophores

The compound's measured LogP of 2.63 and TPSA of 32.34 Ų align with established CNS drug-like property ranges, making it a suitable starting point for programs targeting intracerebral Aβ reduction . The hydrochloride salt (CAS 1416161-79-9) is available for solubility and formulation assessment, critical for subsequent in vivo pharmacokinetic studies in Alzheimer's disease mouse models .

Freedom-to-Operate Assessment: Pfizer Patent Landscape Surrounding 1,8-Diazaspiro BACE-1 Inhibitors

The compound's explicit inclusion in Pfizer patent NZ592823A provides a clear IP reference point for competitive intelligence and freedom-to-operate analyses [3]. Organizations developing next-generation BACE-1 inhibitors can use this compound as a reference standard to benchmark novel scaffolds against the Pfizer-disclosed spirocyclic lactam series, particularly regarding Aβ-lowering potency and CNS penetration metrics.

Quote Request

Request a Quote for 1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]dec-3-en-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.